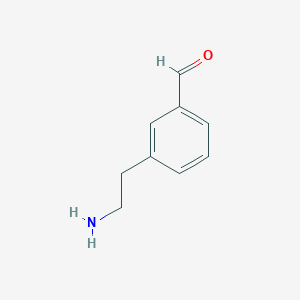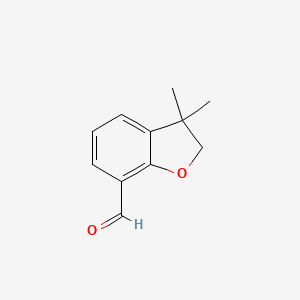
Phosphorothioic acid, S-(2-diethylaminoethyl) O,O-cyclic trimethylene ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, S-(2-diethylaminoethyl) O,O-cyclic trimethylene ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a phosphorothioic acid core bonded to a diethylaminoethyl group and a cyclic trimethylene ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-(2-diethylaminoethyl) O,O-cyclic trimethylene ester typically involves the reaction of phosphorothioic acid derivatives with diethylaminoethyl and cyclic trimethylene groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, S-(2-diethylaminoethyl) O,O-cyclic trimethylene ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphorothioic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphorothioic acid esters.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the replacement of the diethylaminoethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various phosphorothioic acid derivatives and esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, S-(2-diethylaminoethyl) O,O-cyclic trimethylene ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
Mecanismo De Acción
The mechanism of action of Phosphorothioic acid, S-(2-diethylaminoethyl) O,O-cyclic trimethylene ester involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-ethyl ester: Similar in structure but with different ester groups.
Amiton: Another organophosphorus compound with similar applications but different molecular structure.
Uniqueness
Phosphorothioic acid, S-(2-diethylaminoethyl) O,O-cyclic trimethylene ester is unique due to its cyclic trimethylene ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
58607-59-3 |
|---|---|
Fórmula molecular |
C9H20NO3PS |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C9H20NO3PS/c1-3-10(4-2)6-9-15-14(11)12-7-5-8-13-14/h3-9H2,1-2H3 |
Clave InChI |
LOPDJGDOYORFPQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCSP1(=O)OCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


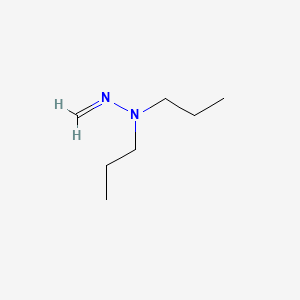


![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
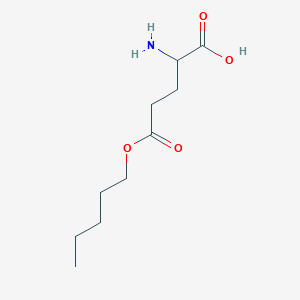
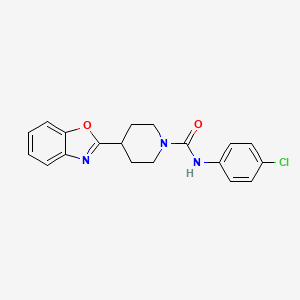


![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)
![5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)

![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)
